4-Amino-2-(azetidin-3-yl)butan-2-ol
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Overview
Description
4-Amino-2-(azetidin-3-yl)butan-2-ol is a compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol It is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom
Preparation Methods
The synthesis of 4-Amino-2-(azetidin-3-yl)butan-2-ol can be achieved through several routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Chemical Reactions Analysis
4-Amino-2-(azetidin-3-yl)butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and molecular iodine for catalysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of azetidin-2-ones with sodium borohydride can lead to the formation of 2,3-disubstituted 1-arylazetidines .
Scientific Research Applications
4-Amino-2-(azetidin-3-yl)butan-2-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology and medicine, it serves as a structural analogue for 4-aminobutanoic acid (GABA), making it useful in the study of GABA receptors and related biological pathways .
Mechanism of Action
The mechanism of action of 4-Amino-2-(azetidin-3-yl)butan-2-ol involves its interaction with molecular targets such as GABA receptors. As a structural analogue of GABA, it can modulate the activity of these receptors, influencing various biological pathways . The specific molecular targets and pathways involved depend on the context of its application, whether in research or therapeutic settings.
Comparison with Similar Compounds
4-Amino-2-(azetidin-3-yl)butan-2-ol can be compared with other similar compounds, such as (azetidin-3-yl)acetic acid and (3-arylazetidin-3-yl)acetates . These compounds share the azetidine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H16N2O |
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Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-amino-2-(azetidin-3-yl)butan-2-ol |
InChI |
InChI=1S/C7H16N2O/c1-7(10,2-3-8)6-4-9-5-6/h6,9-10H,2-5,8H2,1H3 |
InChI Key |
VHWVNEBDWBAOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1CNC1)O |
Origin of Product |
United States |
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